[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride
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Overview
Description
[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloropyrrolo[2,3-b]pyridine moiety, and a phenylmethanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, sulfonylation, and subsequent functionalization. The reaction conditions typically involve the use of solvents like dichloromethane or dimethylformamide, with catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine moiety.
Reduction: Reduction reactions can be performed on the benzenesulfonyl group to yield different derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloropyrrolo[2,3-b]pyridine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride is explored for its therapeutic potential. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [3-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine]
- [4-chloropyrrolo[2,3-b]pyridine-3-yl]phenylmethanamine
Uniqueness
Compared to similar compounds, [3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride stands out due to its combined structural features. The presence of both the benzenesulfonyl and phenylmethanamine groups provides unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H17Cl2N3O2S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
[3-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H16ClN3O2S.ClH/c21-18-9-10-23-20-19(18)17(15-6-4-5-14(11-15)12-22)13-24(20)27(25,26)16-7-2-1-3-8-16;/h1-11,13H,12,22H2;1H |
InChI Key |
GDEZDUYKRLQAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=CC=CC(=C4)CN.Cl |
Origin of Product |
United States |
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